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molecular formula C8H15NO B1374475 1-Cyclopentylazetidin-3-ol CAS No. 1201582-92-4

1-Cyclopentylazetidin-3-ol

Cat. No. B1374475
M. Wt: 141.21 g/mol
InChI Key: FNAYMOBMZYNSPJ-UHFFFAOYSA-N
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Patent
US08507539B2

Procedure details

To a solution of 1-chloro-2,3-epoxypropane (784 μL, 10 mmol) and amino cyclopentane (988 μL, 10 mmol) in dry acetonitrile (10 ml), sodium bicarbonate (1.68 g, 20 mmol) was added, and the resulting mixture was heated to reflux until the completion of reaction (TLC, 5h). The reaction mixture was cooled to room temperature and filtered through Celite. Filtrate was concentrated in vacuo to afford an oily residue, which was purified by flash chromatography (silica gel, EtOAC/MeOH, 9:1) to furnish the title compound (565 mg, 40%) as a colourless oil. 1H NMR (300 MHz, CDCl3) δ 4.40-4.32 (m, 1H), 3.58-3-53 (m, 2H), 2.90-2.84 (m, 2H), 2.72-2.65 (m, 1H), 1.70-1.23 (m, 8H), ESIMS m/z [M+H]+ 142.5.
Quantity
784 μL
Type
reactant
Reaction Step One
Quantity
988 μL
Type
reactant
Reaction Step One
Quantity
1.68 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
5h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
40%

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH:3]1[O:5][CH2:4]1.[NH2:6][CH:7]1[CH2:11][CH2:10][CH2:9][CH2:8]1.C(=O)(O)[O-].[Na+]>C(#N)C>[CH:7]1([N:6]2[CH2:4][CH:3]([OH:5])[CH2:2]2)[CH2:11][CH2:10][CH2:9][CH2:8]1 |f:2.3|

Inputs

Step One
Name
Quantity
784 μL
Type
reactant
Smiles
ClCC1CO1
Name
Quantity
988 μL
Type
reactant
Smiles
NC1CCCC1
Name
Quantity
1.68 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
5h
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was heated
FILTRATION
Type
FILTRATION
Details
filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
Filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford an oily residue, which
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography (silica gel, EtOAC/MeOH, 9:1)

Outcomes

Product
Name
Type
product
Smiles
C1(CCCC1)N1CC(C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 565 mg
YIELD: PERCENTYIELD 40%
YIELD: CALCULATEDPERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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